molecular formula C20H20N4OS B2842756 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034446-00-7

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No. B2842756
CAS RN: 2034446-00-7
M. Wt: 364.47
InChI Key: IPPYRIUUXYOMPR-UHFFFAOYSA-N
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Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activities Research into the chemical structure closely related to 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one has shown significant antimicrobial and antifungal potentials. For instance, derivatives of azetidinone and thiazolidinone linked to the indole nucleus have been characterized for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, displaying excellent activity in some compounds (Saundane & Walmik, 2013). Similarly, novel 1,2,3-triazole derivatives containing the 2-methylidenethiazolidine ring were synthesized and evaluated for their antifungal activity against Candida strains, highlighting the potential of these compounds in developing new antifungal agents (Lima-Neto et al., 2012).

Catalytic and Organic Synthesis Applications The compound and its related structures have been explored for their catalytic applications as well. Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands have been studied for their structural aspects and catalytic efficiency in oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the versatility of these compounds in catalytic reactions (Saleem et al., 2013). Moreover, these compounds have been involved in studies regarding the variation in conformation and weak intermolecular interaction networks, providing insights into the synthesis and application of substituted 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones (Hattab et al., 2010).

Antibacterial and Antifungal Evaluation Additionally, azetidinone derivatives have been synthesized and evaluated for their antibacterial activities, with some showing promising results against various bacterial strains. This demonstrates the potential for these compounds to be developed into new antibacterial agents (Chopde, Meshram, & Pagadala, 2012). The anti-inflammatory activity of indolyl azetidinones further illustrates the wide range of biological activities exhibited by compounds structurally related to 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one, suggesting their potential in medicinal chemistry (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

properties

IUPAC Name

3-phenylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(11-12-26-18-9-5-2-6-10-18)23-13-17(14-23)24-15-19(21-22-24)16-7-3-1-4-8-16/h1-10,15,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYRIUUXYOMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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